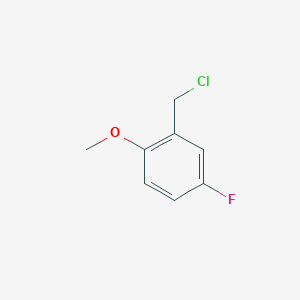

2-(Chloromethyl)-4-fluoro-1-methoxybenzene

Übersicht

Beschreibung

Chloromethyl compounds are a class of organic compounds with a general structure R-O-(CH2)n-Cl, characterized as an ether connected to a chloromethyl group via an alkane chain . They are used as alkylating agents and for introducing protecting groups in organic synthesis .

Synthesis Analysis

The synthesis of chloromethyl compounds often involves the reaction of aromatic rings with formaldehyde and hydrogen chloride to form chloromethyl arenes . This reaction is catalyzed by Lewis acids such as zinc chloride .Molecular Structure Analysis

Chloroalkyl ethers, a class of compounds similar to the one you’re asking about, have a general structure R-O-(CH2)n-Cl . This structure is characterized by an ether connected to a chloromethyl group via an alkane chain .Chemical Reactions Analysis

Chloromethyl compounds can participate in a variety of chemical reactions. For example, they can be used as alkylating agents in organic synthesis . They can also react with aromatic rings in the presence of a catalyst to form chloromethyl arenes .Physical And Chemical Properties Analysis

The physical and chemical properties of chloromethyl compounds can vary widely depending on the specific compound. For example, some chloromethyl compounds are flammable gases, while others are liquids .Wissenschaftliche Forschungsanwendungen

Anticancer Agents

The compound is used in the synthesis of novel anticancer agents with 4-anilinoquinazoline scaffolds . A series of novel 2-chloromethyl-4(3H)-quinazolinones, which are key intermediates in this process, were synthesized using o-anthranilic acids as starting materials . These derivatives showed promising anticancer activity in vitro .

2. Magnetic Resonance Imaging (MRI) Contrast Agent 2-(Chloromethyl)pyridine hydrochloride, a similar compound, was used in the synthesis of Gd3+ diethylenetriaminepentaacetic acid bisamide complex . This complex is a Zn2±sensitive magnetic resonance imaging contrast agent .

Alkylation Reagent

The compound was used as a reagent in base catalyzed alkylation of p-tert-butylcalix[6]arene and p-tert-butylcalix[5]arene in DMF . This process is important in the synthesis of various organic compounds .

Synthesis of Biologically Active Compounds

2-Chloromethyl-4(3H)-quinazolinones, which can be synthesized from the compound, are valuable intermediates in the preparations of a wide range of biologically active compounds . These include anti-inflammatory agents, hedgehog antagonists, and more .

Versatile Building Blocks

2-Chloromethyl-4(3H)-quinazolinones can also be converted into other functionalized compounds, such as 2-hydroxymethyl-4(3H)-quinazolinones . This makes them versatile building blocks in organic synthesis .

Chemoselective Modification

The compound can be used in chemoselective modification of amino acids . For example, 2-chloromethyl acrylamides and acrylates show reactivity and selectivity towards two model amino acids: Boc-Cys-OMe and Boc-Lys-OH .

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

2-(chloromethyl)-4-fluoro-1-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClFO/c1-11-8-3-2-7(10)4-6(8)5-9/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOTSHPRQKUKARE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)F)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10307214 | |

| Record name | 2-(chloromethyl)-4-fluoro-1-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10307214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Chloromethyl)-4-fluoro-1-methoxybenzene | |

CAS RN |

19415-40-8 | |

| Record name | 19415-40-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190370 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(chloromethyl)-4-fluoro-1-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10307214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(Pyrimidin-2-yl)-1H-benzo[d]imidazole](/img/structure/B91641.png)

![2,7-Naphthalenedisulfonic acid, 4,4'-[1,2-ethenediylbis[(3-sulfo-4,1-phenylene)imino[6-(4-morpholinyl)-1,3,5-triazine-4,2-diyl]imino]]bis[5-hydroxy-6-(2-phenyldiazenyl)-, sodium salt (1:6)](/img/structure/B91655.png)